Indatraline

Description

Indatraline is a nonselective monoamine reuptake inhibitor.

RN given for (trans)-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

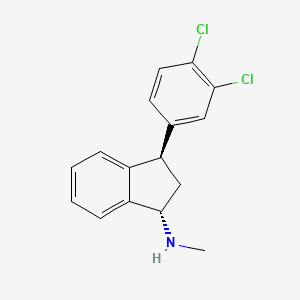

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2N/c1-19-16-9-13(11-4-2-3-5-12(11)16)10-6-7-14(17)15(18)8-10/h2-8,13,16,19H,9H2,1H3/t13-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFXPTLYMIXFRX-XJKSGUPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1C[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043981 | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86939-10-8, 97229-15-7 | |

| Record name | Indatraline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86939-10-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indatraline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086939108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lu 19005 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097229157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indatraline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17032 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Indatraline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDATRALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U40Y96J1Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Indatraline: A Technical Guide

An In-depth Examination of a Potent Monoamine Reuptake Inhibitor

Abstract

Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine reuptake inhibitor, targeting the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[1][2] Its unique pharmacological profile, characterized by a slow onset and long duration of action compared to cocaine, has positioned it as a significant tool in neuropharmacological research and a potential candidate for the treatment of psychostimulant addiction.[3][4] This technical guide provides a comprehensive overview of the discovery and history of this compound, with a detailed focus on its chemical synthesis and pharmacological characterization. We present a compilation of key quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of relevant pathways and workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.

Discovery and Rationale

This compound was first reported in 1985 by Klaus Bøgesø and his colleagues at H. Lundbeck A/S.[5] The primary motivation for its development was the search for novel antidepressant agents. The rationale was based on the monoamine hypothesis of depression, which posits that a deficiency in the synaptic concentrations of neurotransmitters like serotonin, norepinephrine, and dopamine is a key etiological factor. By blocking the reuptake of these neurotransmitters, this compound was designed to increase their availability in the synaptic cleft and thereby alleviate depressive symptoms.

Later, the pharmacological properties of this compound, particularly its interaction with the dopamine transporter and its cocaine-like discriminative stimulus effects, albeit with a different pharmacokinetic profile, led to its investigation as a potential pharmacotherapy for cocaine dependence.[3][4] The slower onset and longer duration of action were hypothesized to reduce its abuse potential while still being effective in managing craving and withdrawal.[3]

Pharmacological Profile

This compound is a high-affinity ligand for all three major monoamine transporters. Its inhibitory activity is summarized in the table below, showcasing data from various in vitro studies. The variations in reported values can be attributed to differences in experimental conditions, such as the radioligand used and the tissue preparation (e.g., synaptosomes vs. cell lines expressing the recombinant transporter).

Table 1: In Vitro Potency of this compound at Monoamine Transporters

| Target Transporter | Assay Type | Ligand/Substrate | Ki (nM) | IC50 (nM) | Reference |

| Dopamine (DAT) | Binding Affinity | [125I]RTI-55 | 1.7 | [1] | |

| Serotonin (SERT) | Binding Affinity | [125I]RTI-55 | 0.42 | [1] | |

| Norepinephrine (NET) | Binding Affinity | [3H]Nisoxetine | 5.8 | [1] | |

| Dopamine (DAT) | Synaptosomal Uptake | [3H]Dopamine | 2.5 | [3] | |

| Serotonin (SERT) | Synaptosomal Uptake | [3H]5-HT | 0.62 | [3] | |

| Norepinephrine (NET) | Synaptosomal Uptake | [3H]Norepinephrine | 0.67 | [3] |

Chemical Synthesis of this compound

Several synthetic routes to this compound have been reported since its initial discovery. The key challenge in its synthesis is the stereoselective formation of the trans configuration of the two substituents on the indane ring, as this diastereomer is the pharmacologically active form.

The Original Bøgesø Synthesis (1985)

The initial synthesis developed by Bøgesø and colleagues established the fundamental approach that many subsequent syntheses have built upon.[5] This route involves the construction of a 3-phenyl-1-indanone intermediate, followed by the introduction of the methylamino group. A critical step in this synthesis is the stereocontrolled reduction of the indanone and subsequent nucleophilic substitution to establish the desired trans stereochemistry.

-

Preparation of 3-(3,4-Dichlorophenyl)-3-phenylpropanoic Acid: This intermediate is prepared from commercially available starting materials, typically involving a Michael addition of a phenylacetic acid derivative to a substituted cinnamic acid derivative, followed by hydrolysis.

-

Cyclization to 3-(3,4-Dichlorophenyl)-1-indanone: The propanoic acid derivative is cyclized under strong acid conditions, such as with polyphosphoric acid (PPA), at elevated temperatures (e.g., 120 °C) to yield the corresponding 1-indanone.[3]

-

Reduction to the cis-Indanol: The 1-indanone is reduced, for example, with sodium borohydride (NaBH4) in methanol. This reduction predominantly yields the thermodynamically more stable cis-indanol.

-

Formation of the Mesylate: The hydroxyl group of the cis-indanol is converted to a good leaving group, typically a mesylate, by reaction with methanesulfonyl chloride in the presence of a base like triethylamine. This reaction proceeds with retention of stereochemistry.

-

SN2 Reaction to Form the trans-Amine: The cis-mesylate is then reacted with methylamine. This is an SN2 reaction that proceeds with inversion of configuration, leading to the desired trans-1-(methylamino)-3-(3,4-dichlorophenyl)indane (this compound).

-

Resolution of Enantiomers (Optional): The racemic mixture of this compound can be resolved into its individual enantiomers using chiral chromatography or by fractional crystallization with a chiral acid.

Diastereoselective Synthesis via Iodine(III)-Promoted Ring Contraction

A more recent and elegant approach to the synthesis of (±)-indatraline was developed by Silva and colleagues in 2007.[6] This method utilizes an iodine(III)-mediated ring contraction of a 1,2-dihydronaphthalene derivative as the key step to diastereoselectively form the trans-substituted indane core. This route offers a high degree of stereocontrol.

-

Preparation of 6,7-Dichloro-1,2,3,4-tetrahydronaphthalen-1-one (Tetralone): The starting tetralone can be synthesized from 1,2-dichlorobenzene and succinic anhydride via a Friedel-Crafts acylation followed by reduction and cyclization.[7]

-

Reduction and Dehydration to 1,2-Dihydronaphthalene: The tetralone is reduced with NaBH4 to the corresponding alcohol. Subsequent acid-catalyzed dehydration, for instance with p-toluenesulfonic acid (PTSA), yields the 6,7-dichloro-3,4-dihydronaphthalene.[7]

-

Iodine(III)-Promoted Ring Contraction: The key step involves the reaction of the dihydronaphthalene with an iodine(III) reagent such as [hydroxy(tosyloxy)iodo]benzene (HTIB) in a suitable solvent like methanol. This oxidative rearrangement proceeds via a Wagner-Meerwein-type shift to contract the six-membered ring to a five-membered indane ring, yielding a trans-1-formyl-3-(3,4-dichlorophenyl)indane derivative with high diastereoselectivity.

-

Conversion of the Aldehyde to the Amine: The resulting aldehyde can be converted to the corresponding amine via standard methods, such as reductive amination or through an oxime intermediate followed by reduction.

-

N-Methylation: The primary amine is then methylated, for example, by reductive amination with formaldehyde and a reducing agent, to afford (±)-indatraline.

Methodologies for Pharmacological Characterization

The in vitro pharmacological profile of this compound was primarily established using two key experimental techniques: radioligand binding assays and synaptosomal uptake assays.

Radioligand Binding Assays

These assays are used to determine the affinity of a compound (in this case, this compound) for a specific receptor or transporter. The principle is based on the competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the target.

-

Tissue Preparation: Brain tissue (e.g., rat striatum for DAT, whole brain minus cerebellum for SERT and NET) is homogenized in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in fresh buffer to a specific protein concentration.

-

Assay Incubation: The membrane preparation is incubated in the presence of a specific radioligand (e.g., [125I]RTI-55 for DAT and SERT, [3H]nisoxetine for NET) and varying concentrations of this compound.

-

Separation of Bound and Free Ligand: After incubation to equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Synaptosomal Uptake Assays

These assays measure the functional ability of a compound to inhibit the transport of a neurotransmitter into nerve terminals (synaptosomes).

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet). The synaptosomes are resuspended in an appropriate physiological buffer.

-

Uptake Assay: The synaptosomes are pre-incubated with various concentrations of this compound. The uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is then initiated by adding it to the synaptosomal suspension.

-

Termination of Uptake: After a short incubation period (typically a few minutes), the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

-

Quantification of Uptake: The amount of radioactivity taken up by the synaptosomes is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that causes 50% inhibition of the specific uptake (IC50) is determined by non-linear regression analysis.

Visualizations

Signaling Pathway

Caption: Mechanism of action of this compound.

Experimental Workflow: Synthesis and Characterization

Caption: Workflow for this compound synthesis and characterization.

Conclusion

This compound remains a cornerstone compound in the study of monoamine transporters. Its discovery was a significant step in the development of non-selective reuptake inhibitors, and the evolution of its synthesis showcases advances in stereoselective organic chemistry. The detailed understanding of its pharmacological profile, made possible by robust in vitro assays, has paved the way for its use as a valuable research tool and as a template for the design of novel therapeutics targeting the monoaminergic system. This guide provides a consolidated resource for researchers to understand and potentially replicate the foundational work on this important molecule.

References

- 1. Synthesis and Evaluation of this compound-Based Inhibitors for Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. This compound [medbox.iiab.me]

- 6. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Indatraline: A Comprehensive Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indatraline, with the IUPAC name (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine, is a potent, non-selective monoamine transporter inhibitor.[1] It exhibits high binding affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), leading to increased synaptic concentrations of these key neurotransmitters. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed experimental protocols for its synthesis, binding affinity determination, and behavioral assessment are presented, alongside a visualization of its mechanism of action and related signaling pathways.

Chemical Structure and Identification

This compound is a chiral molecule with a rigid indane scaffold. The specific stereoisomer with the (1R,3S) configuration is the active enantiomer.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine |

| CAS Number | 86939-10-8[1] |

| PubChem CID | 126280[1] |

| Molecular Formula | C₁₆H₁₅Cl₂N[1] |

| SMILES | CN[C@@H]1C--INVALID-LINK--C3=CC(=C(C=C3)Cl)Cl[1] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 292.2 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Insoluble in water; Soluble in DMSO (<32.87 mg/ml for HCl salt) |

| pKa | Not available |

| logP | 4.4 |

Pharmacological Properties

This compound's primary pharmacological action is the non-selective inhibition of monoamine transporters.

Mechanism of Action

This compound binds to the substrate binding sites of DAT, SERT, and NET, blocking the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of these neurotransmitters in the synapse, enhancing and prolonging their signaling.

Figure 1: Mechanism of action of this compound.

Binding Affinity

This compound demonstrates high affinity for all three monoamine transporters, with a slight preference for SERT.

Table 3: Binding Affinities (Ki) of this compound for Monoamine Transporters

| Transporter | Ki (nM) |

| SERT (Serotonin Transporter) | 0.42 |

| DAT (Dopamine Transporter) | 1.7 |

| NET (Norepinephrine Transporter) | 5.8 |

Signaling Pathways

The inhibition of monoamine transporters by this compound leads to downstream signaling cascades. One identified pathway involves the suppression of the mTOR/S6 kinase signaling pathway, which is linked to the induction of autophagy.

Figure 2: this compound's effect on the AMPK/mTOR/S6K signaling pathway.

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of (±)-indatraline, adapted from published literature. This multi-step synthesis involves the formation of an indanone intermediate followed by reductive amination.

Materials:

-

3-(3,4-Dichlorophenyl)propanoic acid

-

Thionyl chloride

-

Aluminum chloride

-

Benzene

-

Sodium borohydride

-

Methanol

-

Methylamine solution

-

Sodium cyanoborohydride

-

Dichloromethane

-

Diethyl ether

-

Hydrochloric acid

-

Sodium bicarbonate

-

Magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Indanone Formation:

-

Convert 3-(3,4-dichlorophenyl)propanoic acid to its acid chloride using thionyl chloride.

-

Perform a Friedel-Crafts acylation by reacting the acid chloride with benzene in the presence of aluminum chloride to yield 3-(3,4-dichlorophenyl)-1-indanone.

-

-

Reduction to Indanol:

-

Reduce the indanone to the corresponding indanol using sodium borohydride in methanol.

-

-

Reductive Amination:

-

React the indanol with an excess of methylamine solution in the presence of a reducing agent like sodium cyanoborohydride in a suitable solvent such as dichloromethane.

-

The reaction mixture is stirred at room temperature for 24-48 hours.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

-

-

Salt Formation (Optional):

-

Dissolve the free base in diethyl ether and add a solution of hydrochloric acid in ether to precipitate this compound hydrochloride.

-

Figure 3: General workflow for the synthesis of (±)-Indatraline.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive binding assay to determine the affinity of this compound for DAT, SERT, and NET using radiolabeled ligands.

Materials:

-

Cell membranes prepared from cells expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

This compound hydrochloride.

-

Non-specific binding inhibitors: GBR 12909 (for DAT), Fluoxetine (for SERT), Desipramine (for NET).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add assay buffer for total binding wells, a high concentration of the respective non-specific inhibitor for non-specific binding wells, and the this compound dilutions for competition wells.

-

-

Incubation:

-

Add the cell membrane preparation to each well.

-

Add the radioligand to each well at a concentration close to its Kd.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Assessment of Locomotor Activity in Rodents

This protocol outlines a method to evaluate the effect of this compound on spontaneous locomotor activity in mice or rats.

Materials:

-

Adult male mice or rats.

-

This compound hydrochloride.

-

Vehicle (e.g., saline or 0.5% methylcellulose).

-

Open field apparatus equipped with automated photobeam detection systems.

-

Animal scale.

Procedure:

-

Animal Acclimation:

-

House the animals in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment.

-

Handle the animals for a few days prior to testing to reduce stress.

-

-

Drug Administration:

-

Weigh each animal and calculate the required dose of this compound or vehicle.

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

-

Behavioral Testing:

-

At a specified time after drug administration (e.g., 30 minutes), place each animal individually into the center of the open field apparatus.

-

Allow the animal to explore the apparatus freely for a set duration (e.g., 60 minutes).

-

The automated system will record various parameters of locomotor activity, such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

-

-

Data Analysis:

-

Analyze the collected data for each parameter.

-

Compare the locomotor activity of the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Conclusion

This compound is a valuable research tool for investigating the roles of monoamine transporters in various physiological and pathological processes. Its non-selective, high-affinity binding profile makes it a potent modulator of dopaminergic, serotonergic, and noradrenergic neurotransmission. The information and protocols provided in this guide offer a comprehensive resource for researchers working with this compound, facilitating further exploration of its therapeutic potential and underlying mechanisms of action.

References

The Core Mechanism of Indatraline: A Triple Reuptake Inhibitor's Action on Monoamine Transporters

An In-depth Technical Guide for Researchers and Drug Development Professionals

Indatraline, also known as Lu 19-005, is a potent, non-selective monoamine transporter inhibitor. It exhibits high affinity for the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET), effectively blocking the reuptake of their respective neurotransmitters from the synaptic cleft.[1][2][3][4] This simultaneous inhibition of all three major monoamine transporters classifies this compound as a triple reuptake inhibitor (TRI), a class of compounds with significant therapeutic potential for various neuropsychiatric disorders, including depression and substance use disorders.[5][6] This guide provides a detailed examination of this compound's mechanism of action, supported by quantitative data, experimental methodologies, and visual representations of the underlying processes.

Quantitative Profile: Binding Affinities and Uptake Inhibition

The efficacy and selectivity of this compound are quantitatively defined by its binding affinity (Ki) and its ability to inhibit neurotransmitter uptake (IC50). These values, derived from in vitro assays, provide a clear picture of this compound's potent and relatively balanced interaction with the three monoamine transporters.

| Parameter | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) | Reference |

| Binding Affinity (Ki) | 1.7 nM | 0.42 nM | 5.8 nM | |

| Binding Affinity (Ki) | 1.7 nM | 0.62 nM | 2.5 nM | [7] |

| Parameter | Dopamine Uptake | Serotonin Uptake | Norepinephrine Uptake | Reference |

| Uptake Inhibition (IC50) | 2.5 nM | 0.62 nM | 0.67 nM | [7] |

Experimental Protocols

The quantitative data presented above are typically generated through two primary types of in vitro assays: radioligand binding assays and synaptosomal uptake assays. Understanding the methodologies of these experiments is crucial for interpreting the data and for designing future research.

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a compound (like this compound) for a specific receptor or transporter.[8][9] The general principle involves competing for binding to the target protein between a radiolabeled ligand with known affinity and the unlabeled test compound.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for DAT, SERT, and NET.

Materials:

-

Cell membranes prepared from cells expressing the human recombinant monoamine transporters (hDAT, hSERT, or hNET).

-

Radioligands:

-

This compound hydrochloride.

-

Assay buffer (e.g., phosphate-buffered saline).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: Cell membranes expressing the target transporter are incubated in the assay buffer with a fixed concentration of the appropriate radioligand and varying concentrations of this compound.

-

Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Synaptosomal Monoamine Uptake Assays

Synaptosomal uptake assays measure the functional ability of a compound to inhibit the transport of neurotransmitters into nerve terminals (synaptosomes).[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of dopamine, serotonin, and norepinephrine into synaptosomes.

Materials:

-

Fresh brain tissue (e.g., rat striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

-

Sucrose buffer for homogenization.

-

Krebs-Ringer buffer.

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine.

-

This compound hydrochloride.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Synaptosome Preparation: Brain tissue is homogenized in ice-cold sucrose buffer and then subjected to differential centrifugation to isolate a crude synaptosomal fraction (P2 pellet).[12][13] The synaptosomes are then resuspended in Krebs-Ringer buffer.

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound for a short period at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by adding a fixed concentration of the radiolabeled neurotransmitter.

-

Incubation: The mixture is incubated for a short time (typically a few minutes) at 37°C to allow for neurotransmitter uptake.

-

Uptake Termination: The uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

Quantification: The amount of radioactivity accumulated inside the synaptosomes and trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (the IC50 value) is determined by non-linear regression analysis of the concentration-response curve.

Visualizing the Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, visualize the signaling pathways, experimental workflows, and the logical relationship of this compound's action.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 9. Radioligand-Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 10. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. researchgate.net [researchgate.net]

Structure-activity relationship of Indatraline analogs

An In-Depth Technical Guide to the Structure-Activity Relationship of Indatraline Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, non-selective monoamine reuptake inhibitor that blocks the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][2] Its characteristic slow onset and long duration of action have made it a significant tool in neuroscience research and a template for developing medications to treat substance abuse, particularly for cocaine addiction.[3][4] The rigid tricyclic structure of this compound, a 1-amino-3-phenylindan, provides a well-defined scaffold for systematic modifications to explore and understand its interaction with monoamine transporters. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid in the rational design of novel therapeutic agents.

Core Structure and Key Modification Sites

The fundamental structure of this compound features a 3-phenylindan core with a methylamino group at the 1-position. The SAR exploration of this compound analogs primarily focuses on three key regions:

-

Site A: The Amino Group: Modifications involve altering the N-alkyl substituent or incorporating the nitrogen into a cyclic system.

-

Site B: The Indan Ring System: Substitutions on the fused aromatic ring of the indan nucleus.

-

Site C: The 3-Phenyl Ring: Substitutions on the phenyl ring at the 3-position.

-

Stereochemistry: The relative orientation (cis/trans) of the substituents at the 1 and 3 positions of the indan ring is crucial for activity.

Structure-Activity Relationship (SAR) Analysis

Systematic modifications of the this compound scaffold have yielded significant insights into the structural requirements for potent and selective inhibition of monoamine transporters.

Influence of Stereochemistry

The stereochemical configuration of the 1-amino and 3-phenyl groups is a critical determinant of biological activity. Studies consistently show that analogs with a trans configuration are significantly more potent as inhibitors than their cis counterparts.[5][6] This suggests a specific spatial arrangement is required for optimal binding within the transporter proteins.

Modifications at the Amino Group (Site A)

Alterations to the N-methyl group have been explored to understand the steric and electronic requirements at this position.

-

N-Alkyl Substituents: Increasing the size and lipophilicity of the amino substituent generally results in a relatively flat SAR, suggesting this region of the molecule contributes minimally to the primary binding interaction and likely occupies a large, open area of the active site.[6]

-

Cyclic Analogs: Incorporation of the nitrogen into piperidine and morpholine rings has been investigated. While the piperidine analog retained activity, the morpholine analog showed a decrease, indicating that both steric bulk and electronic properties in this region can influence potency.[6]

Modifications on the Indan Ring System (Site B)

Substitutions on the fused aromatic ring of the indan core can modulate both potency and selectivity.

-

Methoxy Derivatives: The introduction of a methoxy group at various positions on the indan ring significantly affects binding affinities. A 6-methoxy derivative (13c) was found to have the highest affinity for both SERT and NET, while retaining reasonable affinity for DAT, making it a promising template for developing broad-spectrum monoamine transporter inhibitors.[7][8]

Modifications on the 3-Phenyl Ring (Site C)

This region is highly sensitive to substitution, and modifications here profoundly impact binding affinity.

-

Halogen Substituents: The parent this compound molecule contains a 3,4-dichloro substitution on the phenyl ring, which is critical for its high potency.

-

Electron-Withdrawing Groups: For other targets, such as Trypanothione Reductase (TryR), a clear preference for electron-withdrawing substituents on the C ring has been observed, with 3,4-dibromo and 4-chloro analogs showing notable activity.[5]

-

Methoxy Derivatives: A 4-methoxy derivative (13a) was shown to have the same high affinity for the dopamine transporter as this compound itself.[7][8] However, other methoxy-containing analogs generally exhibited lower affinity than this compound across all three transporters.[7][8]

Quantitative Data: Monoamine Transporter Inhibition

The following table summarizes the in vitro binding affinities (Kᵢ) of this compound and selected analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

| Compound | Substituents | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Reference(s) |

| This compound | 3,4-dichloro (on phenyl ring) | 1.7 | 0.42 | 5.8 | [1][2] |

| Analog 13a | 4-methoxy (on indan ring) | 1.7 | 63 | 27 | [9] |

| Analog 13c | 6-methoxy (on indan ring) | 2.5 (IC₅₀) | 0.62 (IC₅₀) | 0.67 (IC₅₀) | [9] |

| Duloxetine | N/A | 240 | 0.8 | 7.5 | [1] |

| Mazindol | N/A | 27.6 | 153 | 3.2 | [1] |

| Reboxetine | N/A | >10,000 | 129 | 1.1 | [1] |

Experimental Protocols

General Synthesis of trans-Indatraline Analogs

A common synthetic route to access trans-indanamines starts from the corresponding 3-phenylindanone. The following protocol is a representative example based on established methods.[6][9]

-

Reduction of Indanone: The starting 3-phenylindanone (e.g., 3-(3,4-dichlorophenyl)indan-1-one) is reduced using sodium borohydride (NaBH₄) in methanol (MeOH) at room temperature. This reaction yields the corresponding 3-phenylindan-1-ol with high cis selectivity.

-

Azide Formation: The resulting cis-indanol is treated with diphenylphosphoryl azide ((PhO)₂P(O)N₃) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in tetrahydrofuran (THF). This step proceeds via an Sₙ2 reaction to produce the trans-azide.

-

Reduction of Azide: The trans-azide is then reduced to the primary trans-amine. A common method is Staudinger reduction using polymer-supported triphenylphosphine (PS-PPh₃) and water in THF.

-

N-Alkylation: The final N-substituent is introduced via reductive amination. The primary amine is reacted with an appropriate aldehyde or ketone (e.g., formaldehyde for the N-methyl group) in the presence of a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) in THF to yield the desired N-alkylated trans-indanamine analog.

Caption: A generalized workflow for the synthesis of trans-indatraline analogs.

Monoamine Transporter Radioligand Binding Assay

Binding affinities of this compound analogs to DAT, SERT, and NET are typically determined using radioligand competition binding assays with membrane preparations from cells expressing the respective human transporters.

-

Membrane Preparation: Cells (e.g., CHO or HEK293) stably transfected with human DAT, SERT, or NET are harvested and homogenized in a suitable buffer (e.g., Tris-HCl). The cell membranes are isolated by centrifugation.

-

Assay Conditions: The assay is performed in 96-well plates. Each well contains the cell membrane preparation, a specific radioligand, and varying concentrations of the unlabeled test compound (this compound analog).

-

Incubation: The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature or 4°C) to allow binding to reach equilibrium.

-

Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from unbound radioligand. The filters are then washed with ice-cold buffer. The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Signaling Pathways and Mechanisms of Action

Beyond direct transporter inhibition, this compound has been shown to induce autophagy, a cellular self-degradation process, by modulating key signaling pathways.

This compound-Induced Autophagy via mTOR Inhibition

Recent studies have identified this compound as an inducer of autophagy through the suppression of the mTOR/S6 kinase signaling pathway.[4] This action is independent of apoptosis. The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn inhibits the mTOR complex 1 (mTORC1). Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, including S6 kinase (S6K), and initiates the formation of autophagosomes.[4] This discovery provides a new avenue for exploring the therapeutic potential of this compound analogs in diseases where autophagy regulation is critical, such as atherosclerosis or restenosis.[4]

Caption: this compound induces autophagy by activating AMPK and inhibiting mTOR signaling.

Logical Workflow for SAR Studies

The exploration of the structure-activity relationships of this compound analogs follows a well-established logical workflow common in medicinal chemistry and drug discovery.

Caption: A typical iterative workflow for a Structure-Activity Relationship study.

Conclusion

The structure-activity relationship of this compound analogs is well-defined, highlighting several key structural features that govern their potency and selectivity as monoamine transporter inhibitors. The trans-stereochemistry is paramount for high affinity, while substitutions on both the indan and 3-phenyl rings offer opportunities to fine-tune the pharmacological profile. Specifically, the 3,4-dichloro substitution on the phenyl ring is crucial for potent, broad-spectrum activity, whereas methoxy substitutions on the indan ring can shift selectivity towards SERT and NET. The relatively low impact of modifications at the amino group suggests this vector can be used to modify physicochemical properties without significant loss of primary activity. The discovery of this compound's ability to induce autophagy via mTOR inhibition opens new therapeutic possibilities beyond its role in neurotransmitter modulation. This comprehensive understanding of this compound's SAR provides a robust framework for the continued design and development of novel analogs with tailored activities for treating a range of neurological and cellular proliferation disorders.

References

- 1. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 3. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidepressant this compound induces autophagy and inhibits restenosis via suppression of mTOR/S6 kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis and Evaluation of this compound-Based Inhibitors for Trypanothione Reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Metabolic Pathways of Indatraline in Rat Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of indatraline in rat models. The information is compiled from recent scientific literature to assist researchers and professionals in the fields of pharmacology, toxicology, and drug development. This document details the biotransformation of this compound, presents available data in a structured format, outlines experimental methodologies, and provides visual representations of metabolic pathways and experimental workflows.

Introduction to this compound

This compound is a non-selective monoamine reuptake inhibitor, known to block the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) with high potency.[1] Its pharmacological profile, similar to cocaine but with a slower onset and longer duration of action, has led to its investigation as a potential treatment for cocaine addiction.[2] Understanding the metabolic fate of this compound is crucial for evaluating its efficacy, safety, and pharmacokinetic profile. Rat models are frequently employed in preclinical studies to elucidate the metabolism of novel psychoactive substances like this compound.[3]

Metabolic Profile of this compound in Rats

Studies in rat models have shown that this compound undergoes extensive metabolism, primarily through Phase I and Phase II biotransformation reactions. The parent compound itself is reportedly not detectable in rat urine, indicating rapid and efficient metabolism.[4][5] The primary metabolic steps involve aromatic hydroxylation and subsequent glucuronidation.[4][5]

Metabolites Identified in Rat Urine

In a study investigating the metabolic fate of this compound in Wistar rats, a total of seven metabolites were identified in urine samples.[4] These include three Phase I metabolites and four Phase II metabolites.[4] The metabolites were well-identifiable due to the specific isotopic patterns caused by the two chlorine atoms in the this compound structure.[4][5]

Table 1: this compound and its Metabolites Detected in Rat Urine

| Compound Number | Compound Name/Description | Metabolic Phase | Detection Status in Rat Urine |

| 1 | This compound | Parent Drug | Not Detected |

| 2 | Hydroxy-indatraline | Phase I | Detected |

| 3 | Hydroxy-indatraline isomer | Phase I | Detected |

| 4 | Demethyl-hydroxy-indatraline glucuronide | Phase II | Detected |

| 5 | Demethyl-hydroxy-indatraline glucuronide isomer | Phase II | Detected |

| 6 | Hydroxy-indatraline glucuronide | Phase II | Detected |

| 7 | Hydroxy-indatraline glucuronide isomer | Phase II | Detected |

Data sourced from Manier et al., 2024.[4]

Metabolic Pathways of this compound

The biotransformation of this compound in rats initiates with Phase I reactions, primarily hydroxylation on the aromatic ring system of the indane moiety.[4] This is followed by N-demethylation. These Phase I metabolites then undergo extensive Phase II conjugation, specifically glucuronidation, to form more water-soluble compounds that can be readily excreted in the urine.[4][5]

Caption: Proposed metabolic pathways of this compound in rats.

Experimental Protocols

The following sections detail the methodologies employed in a key study investigating this compound metabolism in rat models.

Animal Model and Housing

-

Species: Rat

-

Strain: Wistar[4]

-

Sex: Male[4]

-

Weight: 0.4 kg[4]

-

Age: 4 months[4]

-

Housing: The rat was housed in a metabolism cage for 24 hours to allow for the separate collection of urine and feces.[4]

-

Diet: Water was available ad libitum.[4]

Drug Administration

-

Drug: this compound

-

Dose: A single dose of 2 mg/kg body weight was administered.[4]

-

Route of Administration: Oral (p.o.) administration was chosen for ethical reasons.[4]

-

Control: Each rat served as its own negative control, with a six-week washout period between the collection of control and drug-treated samples.[4]

Sample Collection and Preparation

-

Matrix: Urine[4]

-

Collection Period: Urine samples were collected over a 24-hour period following drug administration.[4]

-

Inclusion Criteria: A minimum of 40 mL of urine excretion was required for the samples to be included in the analysis.[4]

-

Sample Preparation:

Analytical Methodology

-

Instrumentation: High-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (HPLC-HRMS/MS) was used for the analysis of this compound and its metabolites.[4]

-

Significance: This analytical technique is suitable for the elucidation of the metabolism of new psychoactive substances in biological samples like rat urine.[4]

Caption: Experimental workflow for this compound metabolism studies in rats.

Discussion and Future Directions

The available data indicates that this compound is extensively metabolized in rats, with no parent drug being excreted in the urine. The primary metabolic pathways involve hydroxylation and glucuronidation. While the qualitative metabolic profile has been described, there is a notable absence of quantitative data in the public domain. Future research should focus on quantifying the identified metabolites to determine the major routes of elimination and to calculate key pharmacokinetic parameters such as clearance and half-life.

Furthermore, in vitro studies using rat liver microsomes could provide more detailed insights into the specific cytochrome P450 (CYP) enzymes responsible for the Phase I metabolism of this compound. Such studies would be valuable for predicting potential drug-drug interactions and for extrapolating these findings to human metabolism.

Conclusion

This technical guide has summarized the current understanding of this compound metabolism in rat models. The primary biotransformation pathways involve aromatic hydroxylation and subsequent glucuronidation, leading to the formation of several Phase I and Phase II metabolites that are excreted in the urine. The detailed experimental protocols provided herein offer a valuable resource for researchers designing future studies on the metabolism and disposition of this compound and related compounds. The generation of quantitative metabolic data remains a key area for future investigation to fully characterize the pharmacokinetic profile of this compound.

References

- 1. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. How do drug researchers address effects that only occur in rats? [synapse.patsnap.com]

- 4. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances this compound and Troparil - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Indatraline Hydrochloride: A Technical Guide on Solubility and Stability for the Research Professional

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline hydrochloride is a non-selective monoamine transporter inhibitor that blocks the reuptake of dopamine, serotonin, and norepinephrine.[1] Its potential applications in neuroscience and pharmacology necessitate a thorough understanding of its physicochemical properties. This technical guide provides an in-depth overview of the available data on the solubility and stability of this compound hydrochloride, compiled to assist researchers and drug development professionals in their studies. The document includes structured data, detailed experimental protocols, and visualizations to facilitate comprehension and application of this critical information.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation development, bioavailability, and in vitro testing. The following table summarizes the currently available solubility data for this compound hydrochloride. It is important to note that there are conflicting reports regarding its aqueous solubility, with some sources describing it as insoluble[2] and another providing a quantitative value.[3]

| Solvent | Solubility | Molar Concentration (mM) | Temperature | Notes |

| Water | 3.29 mg/mL[3] | 10 mM[3] | Not Specified | Gentle warming may be required.[3] One source reports it as insoluble.[2] |

| Dimethyl Sulfoxide (DMSO) | <32.87 mg/mL[2] | <100 mM[2] | Not Specified | A commonly used solvent for creating stock solutions. |

| DMSO | 32.87 mg/mL[3] | 100 mM[3] | Not Specified |

Stability Profile

Understanding the stability of this compound hydrochloride is crucial for ensuring the integrity of research findings and for the development of stable pharmaceutical formulations. The available data on its stability is summarized below.

Storage Recommendations

Proper storage is essential to prevent degradation. The following recommendations are based on information provided in safety data sheets and product information.

| Form | Storage Condition | Duration |

| Solid (Powder) | Desiccate at Room Temperature[2] | Not Specified |

| In Solvent | -20°C[4][5] | 1 month[4][5] |

| In Solvent | -80°C[4][5] | 6 months[4][5] |

Chemical Stability and Degradation

Forced degradation studies are essential to identify potential degradation products and pathways. While specific forced degradation studies for this compound hydrochloride are not publicly available, information from safety data sheets indicates its incompatibility with certain chemical classes.

-

Incompatible Materials: Strong acids/alkalis and strong oxidizing/reducing agents.[5] This suggests that this compound hydrochloride is susceptible to degradation under these conditions.

-

Hazardous Decomposition Products: Under fire conditions, it may decompose and emit toxic fumes.[5]

Based on the chemical structure of this compound, potential degradation pathways could include oxidation of the secondary amine and reactions involving the aromatic rings, particularly under oxidative and photolytic stress. A recent study on the metabolism of this compound identified hydroxylation on the indane ring and subsequent glucuronidation as metabolic pathways.[6] While metabolic degradation differs from chemical stability in a formulation, it provides insights into the molecule's reactive sites.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the solubility and stability of this compound hydrochloride. These protocols are based on standard pharmaceutical testing guidelines.

Solubility Determination: Shake-Flask Method

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound hydrochloride to a known volume of the solvent (e.g., water, buffer of a specific pH, or organic solvent) in a sealed, inert container.

-

Equilibration: Agitate the container at a constant temperature for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid should be visually confirmed.

-

Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration.

-

Quantification: Carefully withdraw a known volume of the clear supernatant, dilute it appropriately, and determine the concentration of this compound hydrochloride using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Forced Degradation Studies

Forced degradation studies are performed to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2xtaqpc.com [2xtaqpc.com]

- 3. This compound hydrochloride | 5-HT Transporters | Tocris Bioscience [tocris.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. Characterization and Metabolism of Drug Products Containing the Cocaine-Like New Psychoactive Substances this compound and Troparil - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine (Indatraline)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine, commonly known as Indatraline or by its developmental code Lu 19-005, is a potent and non-selective monoamine transporter inhibitor.[1] It effectively blocks the reuptake of dopamine (DA), serotonin (5-HT), and norepinephrine (NE), leading to increased extracellular concentrations of these key neurotransmitters.[2] This unique pharmacological profile, characterized by a slow onset and long duration of action, has positioned this compound as a significant tool in neuropharmacological research, particularly in studies related to depression and substance use disorders, such as cocaine addiction.[1][3] This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of this compound, along with detailed experimental protocols and visualizations of its mechanism of action.

Chemical and Physical Properties

This compound is a synthetic compound belonging to the indanamine class. Its chemical structure features a dichlorophenyl group attached to an indenamine core. The specific stereoisomer, (1R,3S), is crucial for its biological activity.

| Property | Value | Reference |

| IUPAC Name | (1R,3S)-3-(3,4-dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine | [1] |

| Synonyms | This compound, Lu 19-005 | [1] |

| Molecular Formula | C₁₆H₁₅Cl₂N | [1] |

| Molecular Weight | 292.20 g/mol | [1] |

| CAS Number | 86939-10-8 | [1] |

| Appearance | Hydrochloride salt is a solid |

Pharmacological Properties

The primary mechanism of action of this compound is the inhibition of the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). This inhibition is competitive and leads to a sustained elevation of the respective neurotransmitters in the synaptic cleft.

Monoamine Transporter Binding Affinity

The affinity of this compound for the monoamine transporters has been determined through radioligand binding assays. The inhibition constants (Ki) demonstrate its high potency at all three transporters.

| Transporter | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | 0.42 | [2] |

| Dopamine Transporter (DAT) | 1.7 | [2] |

| Norepinephrine Transporter (NET) | 5.8 | [2] |

In Vivo Effects

Preclinical studies in animal models have demonstrated that this compound administration leads to behavioral effects consistent with its mechanism of action. These include increased locomotor activity and effects on drug self-administration paradigms.[3][4] Notably, the onset of its effects is slower and the duration of action is longer compared to psychostimulants like cocaine, which is a key characteristic being explored for its therapeutic potential in addiction.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound.

Monoamine Transporter Radioligand Binding Assay

This protocol describes a method to determine the binding affinity of this compound for DAT, SERT, and NET in rat brain tissue.

Materials:

-

Rat brain tissue (striatum for DAT, whole brain minus striatum for SERT and NET)

-

[³H]WIN 35,428 (for DAT)

-

[³H]Citalopram (for SERT)

-

[³H]Nisoxetine (for NET)

-

This compound hydrochloride

-

Cocaine (for non-specific binding at DAT)

-

Citalopram (for non-specific binding at SERT)

-

Desipramine (for non-specific binding at NET)

-

Sucrose phosphate buffer (0.32 M sucrose, 7.74 mM Na₂HPO₄, pH 7.4)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Polyethylenimine (PEI)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in 20 volumes of ice-cold sucrose phosphate buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomal membranes.

-

Resuspend the pellet in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 250 µL:

-

50 µL of various concentrations of this compound (e.g., 0.01 nM to 1 µM).

-

50 µL of the appropriate radioligand (e.g., 0.5 nM [³H]WIN 35,428 for DAT).

-

150 µL of the membrane preparation.

-

-

For total binding, add 50 µL of assay buffer instead of this compound.

-

For non-specific binding, add 50 µL of a high concentration of a suitable competitor (e.g., 100 µM cocaine for DAT).

-

Incubate the plate at room temperature (or 4°C for some assays) for 60-120 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through PEI-pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This protocol outlines a method to measure the functional inhibition of monoamine uptake by this compound in cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET.

-

[³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine.

-

This compound hydrochloride.

-

Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM glucose, pH 7.4).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Cell Culture:

-

Culture the transporter-expressing HEK293 cells in appropriate media and conditions until they reach confluency in 24- or 96-well plates.

-

-

Uptake Assay:

-

Wash the cells once with KRH buffer.

-

Pre-incubate the cells for 10-20 minutes at room temperature with KRH buffer containing various concentrations of this compound.

-

Initiate the uptake by adding the respective tritiated neurotransmitter (e.g., 10 nM [³H]Dopamine) in KRH buffer (also containing the corresponding this compound concentration).

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C.

-

Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold KRH buffer.

-

-

Quantification:

-

Lyse the cells with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

-

Data Analysis:

-

Determine the non-specific uptake in the presence of a high concentration of a known selective inhibitor (e.g., 10 µM GBR12909 for DAT).

-

Calculate the specific uptake and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Visualizations

Mechanism of Action

The primary mechanism of this compound involves the blockade of monoamine transporters, leading to an accumulation of neurotransmitters in the synaptic cleft.

Caption: Mechanism of action of this compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to determine the affinity of a compound for a specific transporter.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound hydrochloride | CAS:96850-13-4 | Potent 5-HT uptake inhibitor; also inhibits dopamine and noradrenalin uptake | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound: Synthesis and Effect on the Motor Activity of Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Neurochemical Profile of Lu 19-005 (Indatraline)

For Researchers, Scientists, and Drug Development Professionals

Core Summary

Lu 19-005, also known as Indatraline, is a potent, non-selective inhibitor of the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[1][2] Its primary mechanism of action is the blockade of neurotransmitter reuptake, leading to increased synaptic concentrations of these key monoamines. Extensive in vitro studies have demonstrated that Lu 19-005 exhibits high affinity for all three transporters, with a notable lack of significant activity at a wide range of other neurotransmitter receptors, underscoring its relatively clean off-target profile. This technical guide provides a comprehensive overview of the neurochemical characteristics of Lu 19-005, including detailed quantitative data on its binding affinities and functional potencies, as well as the experimental protocols used for its characterization.

Quantitative Neurochemical Data

The following tables summarize the binding affinities (Ki) and functional inhibition potencies (IC50) of Lu 19-005 at the dopamine, norepinephrine, and serotonin transporters.

Table 1: Monoamine Transporter Binding Affinities (Ki)

| Target | Ki (nM) | Test System | Reference |

| Serotonin Transporter (SERT) | 0.42 | Not Specified | [1] |

| Dopamine Transporter (DAT) | 1.7 | Not Specified | [1] |

| Norepinephrine Transporter (NET) | 5.8 | Not Specified | [1] |

Table 2: Monoamine Transporter Functional Inhibition (IC50)

| Target | IC50 (nM) | Test System | Reference |

| Dopamine (DA) Uptake | 48 | Rat brain synaptosomes | |

| Norepinephrine (NA) Uptake | 6.6 | Rat brain synaptosomes | |

| Serotonin (5-HT) Uptake | 830 | Rat brain synaptosomes |

Note: There appears to be a discrepancy in the literature regarding the IC50 values for 5-HT uptake, with some sources indicating much higher potency. The values presented here are from a direct citation of the primary literature.

Off-Target Receptor Binding Profile

Lu 19-005 has been extensively profiled against a panel of other neurotransmitter receptors and has been found to be largely devoid of significant binding affinity at these sites.[2][3] In receptor binding models and functional in vitro tests, Lu 19-005 shows no notable dopaminergic, serotonergic, noradrenergic, histaminergic, or cholinergic-inhibiting properties apart from its primary action on the monoamine transporters.[2][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of Lu 19-005.

Synaptosome Preparation for Monoamine Uptake Assays

This protocol describes the isolation of synaptosomes from rodent brain tissue, which are resealed nerve terminals used for in vitro uptake assays.

-

Tissue Homogenization: Fresh brain tissue (e.g., rat striatum for dopamine uptake, cortex for norepinephrine uptake, or whole brain minus cerebellum for serotonin uptake) is rapidly dissected and homogenized in approximately 10 volumes of ice-cold 0.32 M sucrose solution using a glass homogenizer with a Teflon pestle.

-

Centrifugation:

-

The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

-

The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

-

Washing and Resuspension: The pellet is resuspended in the original volume of sucrose buffer and centrifuged again under the same conditions. The final pellet is resuspended in an appropriate assay buffer to a desired protein concentration.

Radioligand Monoamine Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

-

Incubation Buffer: A Krebs-Ringer phosphate buffer (pH 7.4) is typically used, containing physiological concentrations of salts (NaCl, KCl, CaCl2, MgSO4), glucose, and an appropriate monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent neurotransmitter degradation.

-

Assay Procedure:

-

Aliquots of the synaptosomal preparation are pre-incubated for a short period (e.g., 5-10 minutes) at 37°C in the presence of various concentrations of Lu 19-005 or a vehicle control.

-

The uptake reaction is initiated by the addition of a fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin).

-

The incubation is allowed to proceed for a short, defined period (typically 1-5 minutes) during which uptake is linear.

-

The reaction is terminated by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to separate the synaptosomes (containing the uptaken radiolabel) from the incubation medium.

-

-

Data Analysis: The radioactivity retained on the filters is quantified using liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined by non-linear regression analysis of the concentration-response curve. Non-specific uptake is determined in the presence of a high concentration of a standard uptake inhibitor (e.g., cocaine for dopamine, desipramine for norepinephrine, and imipramine for serotonin) or by conducting the assay at 0-4°C.

Radioligand Receptor Binding Assay

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

-

Membrane Preparation: Brain regions rich in the receptor of interest are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in fresh buffer.

-

Assay Procedure:

-

Aliquots of the membrane preparation are incubated with a fixed concentration of a specific radioligand and various concentrations of the unlabeled test compound (Lu 19-005).

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand. The filters are then washed with cold buffer.

-

-

Data Analysis: The amount of radioactivity bound to the filters is measured. The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is calculated. The equilibrium dissociation constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway of Lu 19-005 Action

Caption: Mechanism of action of Lu 19-005.

Experimental Workflow for Monoamine Uptake Assay

Caption: Workflow for synaptosomal monoamine uptake assay.

References

- 1. This compound hydrochloride | CAS:96850-13-4 | Potent 5-HT uptake inhibitor; also inhibits dopamine and noradrenalin uptake | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Neurochemical profile of Lu 19-005, a potent inhibitor of uptake of dopamine, noradrenaline, and serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. oipub.com [oipub.com]

A Deep Dive into the Stereopharmacology of Indatraline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indatraline is a non-selective monoamine reuptake inhibitor that demonstrates high affinity for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Its pharmacological profile, characterized by a slow onset and long duration of action, has made it a subject of interest for its potential therapeutic applications, including as a treatment for psychostimulant abuse. As a chiral molecule, this compound exists as two enantiomers, (+)-indatraline and (-)-indatraline. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different potencies and effects. This technical guide provides an in-depth analysis of the pharmacological activity of this compound's enantiomers, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Pharmacological Data: A Comparative Analysis

The stereoselectivity of this compound's interaction with monoamine transporters is critical to understanding its overall pharmacological effect. While comprehensive data on the individual enantiomers of this compound itself is limited in publicly available literature, studies on closely related analogs, such as HY038, a hydroxy-substituted analog of this compound, provide significant insights into the likely stereopharmacology of this compound.

Table 1: Comparative In Vitro Potency (Ki, nM) of this compound Analog Enantiomers (HY038)[1]

| Enantiomer | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |

| (-)-HY038 | 3.2 ± 0.1 | Similar to DAT | 20 ± 2 |

| (+)-HY038 | 32 ± 1 | Similar to DAT | 159 ± 12 |